5-Bromonicotinic acid is an organic compound with the molecular formula and a molecular weight of 202.01 g/mol. It is characterized by a bromine atom attached to the fifth carbon of the pyridine ring, which is a nitrogen-containing heterocycle. This compound appears as a light yellow to gray powder and has a melting point in the range of 178-180 °C. Its solubility is limited, being slightly soluble in dimethyl sulfoxide and methanol .
5-Bromonicotinic acid is recognized for its role as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and coordination compounds. It can participate in various
These reactions highlight its utility in synthesizing more complex organic molecules.
5-Bromonicotinic acid exhibits some biological activities that are being explored for potential therapeutic applications. Notably, it has been studied for its cytotoxicity profile and has shown a complete absence of cytotoxicity in both cancerous and non-cancerous cell lines, indicating its potential safety for use in medicinal chemistry . Furthermore, it serves as an intermediate in the synthesis of various biologically active compounds, including derivatives that may have pharmacological effects.
The synthesis of 5-bromonicotinic acid typically involves the bromination of nicotinic acid. A common method includes:
This method highlights the compound's synthetic accessibility and its relevance in organic synthesis.
5-Bromonicotinic acid has several applications across various fields:
These applications illustrate its significance in both research and industrial contexts.
Research on 5-bromonicotinic acid includes studies on its interactions with biological systems and other chemical entities. Its ability to form coordination complexes with lanthanide ions has been investigated, revealing potential applications in materials science and biomedicine due to their unique properties . Additionally, studies have explored its reactivity patterns in various coupling reactions, contributing to the understanding of its role as a synthetic intermediate.
Several compounds share structural similarities with 5-bromonicotinic acid, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-Bromo-4-methylnicotinic acid | C6H6BrN | Methyl group at position 4 enhances lipophilicity |
5-Bromo-4-hydroxynicotinic acid | C6H6BrNO2 | Hydroxyl group introduces polar characteristics |
5-Bromo-4-chloronicotinic acid | C6H4BrClN | Chlorine substitution affects reactivity |
5-Bromo-2-(trifluoromethyl)nicotinic acid | C6H3BrF3N | Trifluoromethyl group increases electron-withdrawing effects |
These compounds differ from 5-bromonicotinic acid primarily by substituents on the pyridine ring, which can significantly affect their physical properties, reactivity, and biological activities. This diversity allows researchers to tailor compounds for specific applications while retaining core structural features.
The unique bromine substitution at position five of the pyridine ring makes 5-bromonicotinic acid particularly valuable for specific synthetic pathways and biological investigations, distinguishing it from its analogs.
Irritant